molecular formula C19H23NO3 B2760159 4-[(Adamantan-1-ylformamido)methyl]benzoic acid CAS No. 848316-29-0

4-[(Adamantan-1-ylformamido)methyl]benzoic acid

Cat. No. B2760159
CAS RN: 848316-29-0
M. Wt: 313.397
InChI Key: MWRRKIOCVXHVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Adamantan-1-ylformamido)methyl]benzoic acid” is a chemical compound with the molecular formula C19H23NO3 . It has a molecular weight of 313.39 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[(Adamantan-1-ylformamido)methyl]benzoic acid” is represented by the InChI code: 1S/C19H23NO3/c21-17(22)16-3-1-12(2-4-16)11-20-18(23)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-11H2,(H,20,23)(H,21,22) .


Physical And Chemical Properties Analysis

“4-[(Adamantan-1-ylformamido)methyl]benzoic acid” is a powder at room temperature . It has a melting point of 16-17 degrees Celsius .

Scientific Research Applications

Antiviral Activity Against Dengue Virus (DENV)

Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. Researchers have synthesized compound 3 by reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This hybrid compound exhibits dual action, combining structural features of known DENV inhibitors. Notably, compound 3 demonstrates significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity .

Unsaturated Adamantane Derivatives

The compound’s adamantane moiety provides a unique scaffold for further derivatization. Researchers have explored methods to synthesize unsaturated adamantane derivatives, which could have applications in drug discovery, materials science, or catalysis .

Thiosemicarbazone Derivatives

By reacting 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes, novel thiosemicarbazone derivatives (4a–g) can be obtained. These derivatives may exhibit antimicrobial or anti-proliferative properties .

Safety and Hazards

The safety information for “4-[(Adamantan-1-ylformamido)methyl]benzoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[(adamantane-1-carbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-17(22)16-3-1-12(2-4-16)11-20-18(23)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRRKIOCVXHVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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